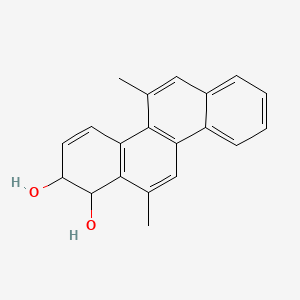
5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It features a chrysene backbone with two methyl groups at positions 5 and 12, and two hydroxyl groups at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of chrysene to introduce the methyl groups at the desired positions. This is followed by a reduction reaction to convert the resulting ketone intermediates into alcohols. The final step involves the dihydroxylation of the aromatic ring to introduce the hydroxyl groups at positions 1 and 2.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chrysene: The parent compound without the methyl and hydroxyl groups.
1,2-Dihydrochrysene: Lacks the methyl groups but has the hydroxyl groups.
5,12-Dimethylchrysene: Lacks the hydroxyl groups but has the methyl groups.
Uniqueness
5,12-Dimethyl-1,2-dihydrochrysene-1,2-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
84249-71-8 |
|---|---|
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
5,12-dimethyl-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C20H18O2/c1-11-9-13-5-3-4-6-14(13)16-10-12(2)19-15(18(11)16)7-8-17(21)20(19)22/h3-10,17,20-22H,1-2H3 |
Clé InChI |
BXFAKDOISRMWJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C3=C1C4=C(C(C(C=C4)O)O)C(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



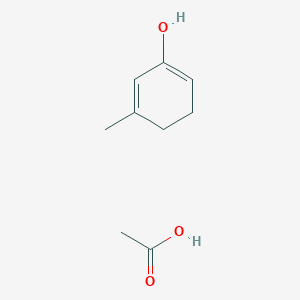
![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)
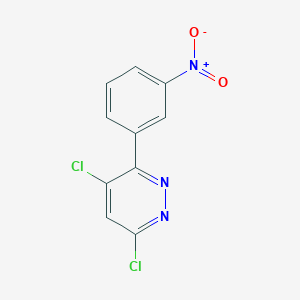
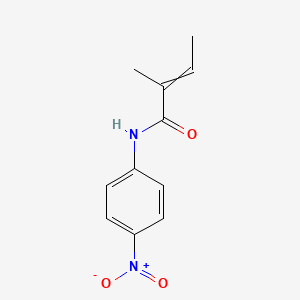
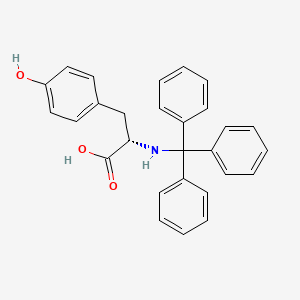
![Benzenemethanamine, N-[[(4-nitrophenyl)sulfonyl]oxy]-](/img/structure/B14407261.png)
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
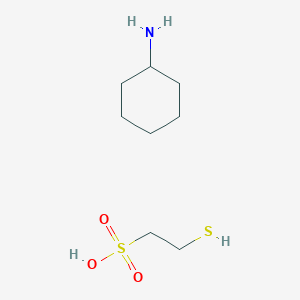
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)

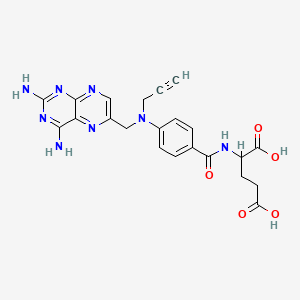

![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
